molecular formula C11H8N4S B5170559 N-2-pyrimidinyl-1,3-benzothiazol-2-amine

N-2-pyrimidinyl-1,3-benzothiazol-2-amine

Numéro de catalogue B5170559
Poids moléculaire: 228.28 g/mol
Clé InChI: CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-2-pyrimidinyl-1,3-benzothiazol-2-amine, also known as PBTZ169, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major global health problem. PBTZ169 has shown promising results in preclinical studies and is currently under investigation for its efficacy and safety in clinical trials.

Mécanisme D'action

The mechanism of action of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves the inhibition of multiple enzymes and pathways involved in the survival of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to target enzymes involved in cell wall biosynthesis, energy metabolism, and iron acquisition, among others. By targeting multiple pathways, N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to be effective against drug-resistant strains of the bacteria.
Biochemical and physiological effects:
N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to have minimal toxicity in preclinical studies and has been well-tolerated in animal models. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which could potentially lead to once-daily dosing in humans. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to penetrate the lungs and other tissues affected by TB, which could potentially improve its efficacy in treating the infection.

Avantages Et Limitations Des Expériences En Laboratoire

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has several advantages for use in lab experiments. It has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been found to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes. However, N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex molecule that requires specialized expertise in organic chemistry for its synthesis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine is also a relatively new drug candidate and its safety and efficacy in humans are still being evaluated in clinical trials.

Orientations Futures

There are several future directions for the development of N-2-pyrimidinyl-1,3-benzothiazol-2-amine as a potential drug candidate for the treatment of TB. One direction is to further optimize the structure of N-2-pyrimidinyl-1,3-benzothiazol-2-amine to improve its potency and selectivity against Mycobacterium tuberculosis. Another direction is to evaluate the safety and efficacy of N-2-pyrimidinyl-1,3-benzothiazol-2-amine in clinical trials, which could potentially lead to its approval as a new TB drug. Additionally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated in combination with other TB drugs to further improve its efficacy and shorten treatment durations. Finally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated for its potential to treat other bacterial infections, given its broad-spectrum activity against multiple enzymes and pathways involved in bacterial survival.

Méthodes De Synthèse

The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves a multistep process that includes the condensation of 2-aminopyrimidine with 2-bromo-1,3-benzothiazole followed by a series of reactions that result in the formation of the final product. The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Applications De Recherche Scientifique

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to inhibit the growth of the bacteria by targeting multiple enzymes and pathways involved in its survival. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes.

Propriétés

IUPAC Name

N-pyrimidin-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-5-9-8(4-1)14-11(16-9)15-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.